molecular formula C13H10ClNOS B1384750 2-chloro-N-(4-mercaptophenyl)benzamide CAS No. 936560-21-3

2-chloro-N-(4-mercaptophenyl)benzamide

Cat. No.: B1384750
CAS No.: 936560-21-3
M. Wt: 263.74 g/mol
InChI Key: AFXDVNTWIJXFAW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-mercaptophenyl)benzamide is a synthetic small molecule that belongs to the class of benzamide derivatives. This compound features a benzamide core structure substituted with a chlorine atom at the 2-position and a critical thiol (mercapto) functional group on the aniline ring at the 4-position. The presence of the thiol group is a key structural differentiator, making it a valuable intermediate for bioconjugation, particularly in the formation of disulfide bonds with cysteine residues in peptides and proteins, or for the synthesis of more complex chemical entities through thiol-specific reactions . Benzamide derivatives are extensively utilized in medicinal chemistry and chemical biology research due to their diverse biological activities. Structural analogs of this compound have been investigated for their potential as core scaffolds in developing agents with antifungal, antibacterial, and anthelmintic properties . The specific substitution pattern of chlorine and thiol groups on this molecule makes it an attractive building block for constructing potential enzyme inhibitors or molecular probes. Researchers can exploit the thiol group to tether the benzamide scaffold to various biomolecules or solid supports, facilitating studies in target identification and mechanism-of-action analysis . For research purposes only. Not intended for diagnostic or therapeutic procedures. Handle with care in accordance with good laboratory practices. This compound is classified as hazardous and may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317). When handling, wear protective gloves, eye and face protection, and ensure adequate ventilation. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

2-chloro-N-(4-sulfanylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDVNTWIJXFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-mercaptophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-mercaptoaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-mercaptophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of 2-hydroxy-N-(4-mercaptophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-mercaptophenyl)benzamide is widely used in scientific research for:

    Chemistry: As a starting material for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-mercaptophenyl)benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-N-(4-mercaptophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, crystallography, and functional applications.

Table 1: Comparative Analysis of Substituted Benzamides

Compound Name Substituents Key Properties/Findings Reference ID
This compound -SH at para position Theoretical reactivity due to thiol group; potential for disulfide bonds or metal chelation. N/A
2-Chloro-N-(4-methoxyphenyl)benzamide -OCH₃ at para position Dihedral angle between benzene rings: 79.20°; methoxy group deviates 0.142 Å from ring plane.
2-Chloro-N-(4-methylphenyl)benzamide -CH₃ at para position Orthorhombic crystal system; dihedral angle of 87.7° between benzamide and phenyl rings.
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide Pyrimidine substituent Melting point: 126–128°C; ¹H-NMR shows NH peaks at 11.89 and 10.98 ppm.
2-Chloro-N-(4-sulfamoylbenzyl)benzamide -SO₂NH₂ at benzyl position Molecular weight: 324.78 g/mol; potential sulfonamide-based bioactivity.
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Triple chloro substitution CAS 338967-01-4; antifungal/insecticidal applications inferred from similar triazine derivatives.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity :

  • The mercapto group (-SH) in the target compound is more nucleophilic and redox-active compared to the methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This could enhance interactions with biological targets (e.g., enzymes with cysteine residues) or improve metal-binding capacity.
  • Pyrimidine and triazine substituents (e.g., in compounds from and ) demonstrate enhanced pesticidal activity, suggesting that electron-withdrawing groups on the benzamide scaffold improve agrochemical efficacy .

Structural and Crystallographic Trends :

  • Dihedral angles between aromatic rings in benzamides range from 79.20° (methoxy analog) to 87.7° (methyl analog), indicating substituent-dependent conformational flexibility . The mercapto group’s smaller size may allow closer packing in crystal lattices compared to bulkier substituents.

Thermal and Spectroscopic Properties: Melting points of pyrimidine-substituted benzamides (126–167°C) suggest higher thermal stability compared to non-heterocyclic analogs . The mercapto derivative’s melting point is expected to be influenced by hydrogen-bonding networks. ¹H-NMR data for pyrimidine analogs show distinct NH proton shifts (10.59–11.89 ppm), which could serve as benchmarks for characterizing the mercapto derivative’s hydrogen-bonding behavior .

Pharmaceutical and Agrochemical Potential: Sulfamoyl and sulfonyl derivatives (e.g., and ) are associated with antimicrobial and antifungal activities, highlighting the role of electronegative substituents in bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(4-mercaptophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) minimizes side reactions and improves yield . Reaction optimization should focus on solvent selection (e.g., ethanol or methanol-acetic acid mixtures) and stoichiometric ratios to enhance purity. Slow evaporation of the solvent is recommended for single-crystal growth .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiol S-H stretch ~2550 cm⁻¹).
  • NMR Spectroscopy : 1^1H NMR confirms aromatic proton environments and substituent positions (e.g., deshielding due to chloro and mercapto groups). 13^{13}C NMR resolves carbonyl and aromatic carbons.
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns for structural validation.
    • Purity is verified via melting point analysis and chromatographic methods (e.g., HPLC) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) is performed using crystals grown via slow evaporation. Data collection at low temperatures (e.g., 89–290 K) minimizes thermal motion artifacts.
  • Software :

  • SHELX (e.g., SHELXL for refinement) resolves atomic positions and thermal parameters .
  • ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .
    • Hydrogen atoms are placed geometrically, with isotropic thermal parameters constrained to parent atoms .

Advanced Research Questions

Q. How can researchers resolve data contradictions during crystallographic refinement of halogenated benzamides?

  • Approach :

  • Twinned Data : Use SHELXL’s twin refinement tools for handling pseudo-merohedral twinning.
  • Disorder Modeling : Apply PART instructions in SHELX to model disordered chloro or mercapto groups.
  • Validation Tools : Check R factors, residual electron density maps, and data-to-parameter ratios (target > 10:1) to ensure model reliability .
    • Example: For triclinic systems (space group P1), refine lattice parameters (e.g., a = 8.8694 Å, α = 103.862°) to account for molecular packing .

Q. What strategies enhance regioselectivity in substitution reactions at the chloro or mercapto positions of this compound?

  • Methodological Insights :

  • Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with catalysts like KI to activate chloro groups for replacement by nucleophiles (e.g., amines, alkoxides).
  • Oxidation/Reduction : Controlled oxidation of the thiol group (-SH) to disulfides (-S-S-) or sulfonic acids (-SO₃H) modifies solubility and reactivity .
    • Example: Substitution at the 2-chloro position is favored due to steric accessibility compared to the hindered 4-mercaptophenyl group .

Q. How does this compound interact with bacterial enzymes like acps-pptase, and what experimental assays validate this?

  • Target Validation :

  • Enzyme Assays : Measure inhibition of acps-pptase (involved in lipid biosynthesis) using spectrophotometric assays (e.g., NADH depletion at 340 nm).
  • Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to model binding to the enzyme’s active site, focusing on interactions with conserved residues like Cys249 .
    • Pathway Analysis : Transcriptomics (RNA-seq) can identify downstream effects on fatty acid biosynthesis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-mercaptophenyl)benzamide
Reactant of Route 2
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2-chloro-N-(4-mercaptophenyl)benzamide

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